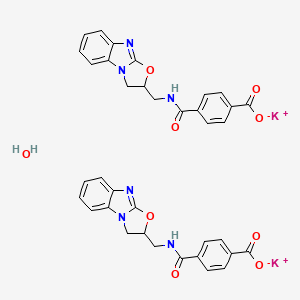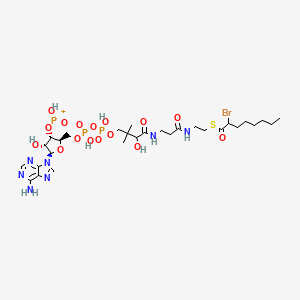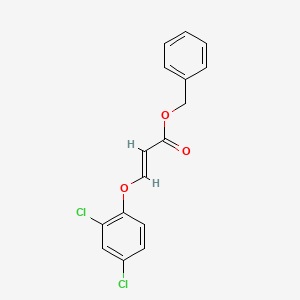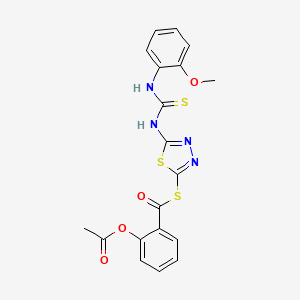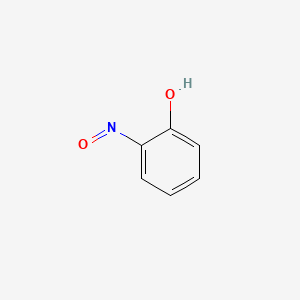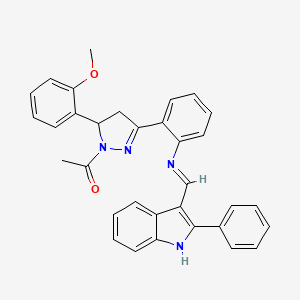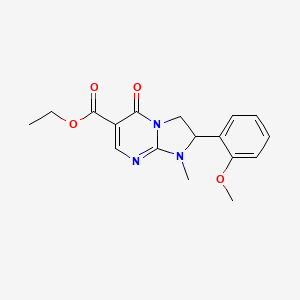
1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological and pharmacological properties. The presence of phenyl groups at positions 1 and 5, along with carboxylic acid groups at positions 3 and 4, makes this compound particularly interesting for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic acid can be synthesized through several methods. One common approach involves the condensation of benzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization in the presence of a base, such as sodium ethoxide, to form the pyrazole ring. The carboxylic acid groups can be introduced through subsequent oxidation reactions using reagents like potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions. The process begins with the synthesis of the hydrazone intermediate, followed by cyclization and oxidation steps. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Solvent extraction and recrystallization are commonly used to purify the compound .
化学反応の分析
Types of Reactions
1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.
科学的研究の応用
1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, agrochemicals, and pharmaceuticals
作用機序
The mechanism of action of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA or proteins, leading to its anticancer properties .
類似化合物との比較
Similar Compounds
- 1,3-Diphenyl-1H-pyrazole-4-carboxylic acid
- 3,5-Diphenyl-1H-pyrazole
- 1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole
Uniqueness
1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which enhance its solubility and reactivity. This structural feature distinguishes it from other pyrazole derivatives and contributes to its diverse range of applications .
特性
CAS番号 |
35280-08-1 |
|---|---|
分子式 |
C17H12N2O4 |
分子量 |
308.29 g/mol |
IUPAC名 |
1,5-diphenylpyrazole-3,4-dicarboxylic acid |
InChI |
InChI=1S/C17H12N2O4/c20-16(21)13-14(17(22)23)18-19(12-9-5-2-6-10-12)15(13)11-7-3-1-4-8-11/h1-10H,(H,20,21)(H,22,23) |
InChIキー |
NBCLBIHPGKKSNC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


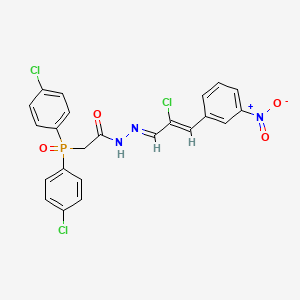


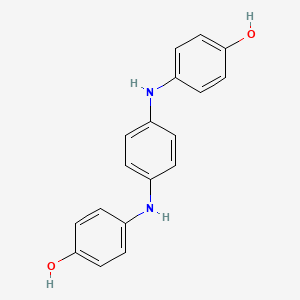
![1-[2-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride](/img/structure/B15183369.png)
